molecular formula C16H20N2O B286587 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol

カタログ番号: B286587
分子量: 256.34 g/mol
InChIキー: UERCSLZWQCHLKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol, also known as THA, is a chemical compound that has been widely studied for its potential therapeutic applications. THA is a cholinesterase inhibitor, meaning it can increase the levels of acetylcholine in the brain. This neurotransmitter is involved in many important functions, including memory and learning. THA has been studied for its potential use in treating Alzheimer's disease and other cognitive disorders.

作用機序

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine and improve cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on acetylcholinesterase activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to reduce the levels of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.

実験室実験の利点と制限

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has several advantages for use in lab experiments. It is a well-studied compound with known mechanisms of action, making it a useful tool for investigating the role of acetylcholine in cognitive function. This compound is also relatively easy to synthesize, allowing for large-scale production. However, this compound has some limitations as well. It is a cholinesterase inhibitor, meaning it can have off-target effects on other cholinergic systems in the body. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

将来の方向性

There are several potential future directions for research on 3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol. One area of interest is the development of more selective cholinesterase inhibitors that target specific subtypes of the enzyme. Another area of interest is the development of compounds that can increase the levels of acetylcholine in the brain through other mechanisms, such as by enhancing the release of the neurotransmitter. Finally, there is interest in investigating the potential use of this compound for other neurological disorders, such as Parkinson's disease and schizophrenia.
In conclusion, this compound is a well-studied compound with potential therapeutic applications for cognitive disorders such as Alzheimer's disease. It works by inhibiting acetylcholinesterase activity and increasing the levels of acetylcholine in the brain. While this compound has some limitations, it is a useful tool for investigating the role of acetylcholine in cognitive function. Future research may lead to the development of more selective cholinesterase inhibitors or other compounds that can increase acetylcholine levels in the brain.

合成法

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. One common method involves the reaction of 1,2,3,4-tetrahydroacridine with formaldehyde and an amine, such as isopropylamine. This reaction produces this compound as a racemic mixture, meaning it contains both the R and S enantiomers.

科学的研究の応用

3-(1,2,3,4-Tetrahydroacridin-9-ylamino)propan-1-ol has been extensively studied for its potential therapeutic applications. In particular, it has been investigated for its use in treating Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain. This compound has been shown to increase the levels of acetylcholine in the brain and improve cognitive function in animal models of Alzheimer's disease.

特性

分子式

C16H20N2O

分子量

256.34 g/mol

IUPAC名

3-(1,2,3,4-tetrahydroacridin-9-ylamino)propan-1-ol

InChI

InChI=1S/C16H20N2O/c19-11-5-10-17-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1,3,6,8,19H,2,4-5,7,9-11H2,(H,17,18)

InChIキー

UERCSLZWQCHLKU-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCO

正規SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。